molecular formula C18H20N6O3 B4481113 3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B4481113
M. Wt: 368.4 g/mol
InChI Key: DOVHXUJSTZGNSJ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a heterocyclic compound that belongs to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a triazole ring fused to a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones in the presence of heteropolyacids under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available reagents. The process often includes steps such as cyclization, purification, and crystallization to obtain the final product in high purity. The use of scalable and cost-effective methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar triazole structure.

    Trazodone: An antidepressant containing a triazole moiety.

    Rufinamide: An antiepileptic drug with a triazole ring.

Uniqueness

3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is unique due to its specific substitution pattern and the combination of triazole and purine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8-(4-methoxyphenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-5-10-23-13-15(21(2)18(26)22(3)16(13)25)24-14(19-20-17(23)24)11-6-8-12(27-4)9-7-11/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVHXUJSTZGNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Reactant of Route 2
3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-5,7-dimethyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

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